

Comprehensive Guide: UV Absorption Coefficient () of Ac-Tyr-OMe

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Compound of Interest

Compound Name: Ac-Tyr-OMe H₂O

CAS No.: 210557-95-2

Cat. No.: B3049565

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Executive Summary

Ac-Tyr-OMe (N-Acetyl-L-tyrosine methyl ester) serves as a critical model compound for determining the molar extinction coefficients of proteins. It mimics the electronic environment of tyrosine residues within a polypeptide chain by blocking both the

-amino and

-carboxyl groups.

For accurate protein quantification, the consensus molar extinction coefficient (

) values for Tyrosine residues, derived from model compounds like Ac-Tyr-OMe and N-Acetyl-L-tyrosinamide, are:

- in Water/Buffer (Folded Model): 1,490 M

cm

[1]

- in 6M Guanidine HCl (Unfolded Model): 1,280 M

cm

This guide compares Ac-Tyr-OMe with alternative models, details the "Edelhoch Method" for experimental determination, and provides the exact physical constants required for high-precision spectrophotometry.

Part 1: Technical Analysis & Comparison

The Role of Ac-Tyr-OMe

In UV spectrophotometry, the absorbance of a protein at 280 nm is dominated by Tryptophan (Trp), Tyrosine (Tyr), and Cystine (disulfide bonds). To predict a protein's extinction coefficient (), one must sum the contributions of these residues.^{[2][3]}

Why Ac-Tyr-OMe? Free Tyrosine is a poor model because its charged amino and carboxyl groups perturb the aromatic ring's electronic transitions. Ac-Tyr-OMe neutralizes these charges, providing a spectral signature that closely resembles a Tyrosine residue incorporated into a peptide backbone.

Comparative Performance: Ac-Tyr-OMe vs. Alternatives

The following table compares Ac-Tyr-OMe against other common tyrosine models. The "Performance" metric here refers to how accurately the compound mimics a residue in a protein.

Model Compound	(Water)	(6M GdnHCl)	Suitability for Protein Calc
Ac-Tyr-OMe (Methyl Ester)	~1,420 - 1,490	1,280	High. Best mimic for internal residues; commercially available.
N-Acetyl-L-Tyrosinamide	1,490	1,280	High. The "Gold Standard" used by Edelhoch (1967) and Pace (1995).
Gly-Tyr-Gly (Tripeptide)	~1,500	1,280	High. Includes peptide bond effects but more expensive/complex.
Free L-Tyrosine	1,280	1,200	Low. Charged termini cause spectral shifts; underestimates
N-Acetyl-L-Tyrosine (Ac-Tyr)	~1,350	~1,250	Medium. Carboxyl group ionization can still interfere at neutral pH.

Key Insight: While specific measurements for Ac-Tyr-OMe (e.g., Bailey, 1968) sometimes cite a peak

of ~1,420 M

cm

at 274.6 nm, the consensus value used in the Pace/Edelhoch algorithms for a Tyrosine residue at 280 nm is 1,490 M

cm

Solvent Effects: The Edelhoch Factor

The extinction coefficient of Tyrosine is solvent-dependent. This is the basis of the Edelhoch Method for determining protein concentration.

- Non-polar/Buried Environment: Modeled by propanol or native folding.

is higher.

- Polar/Exposed Environment: Modeled by Water or 6M GdnHCl.

is lower.[4]

When a protein unfolds in 6M GdnHCl, the Tyrosine residues become fully exposed to the solvent. The

drops to the "denatured" value of 1,280 M

cm

Part 2: Experimental Protocol (The Edelhoch Method)

This protocol describes how to determine the exact extinction coefficient of your specific lot of Ac-Tyr-OMe or a target protein using the model compound data.

Phase 1: Preparation & Validation

- Dry Weight Determination: Dry the Ac-Tyr-OMe powder over P

O

in a vacuum desiccator for 24 hours to remove hydration water.

- Gravimetric Stock: Weigh ~2-3 mg of Ac-Tyr-OMe on a microbalance (precision

1

g).

- Solvent Preparation: Prepare 20 mM Phosphate Buffer (pH 6.5) and 6 M Guanidine HCl (GdnHCl) in the same buffer.

Phase 2: Spectrophotometric Measurement

- Baseline Correction: Blank the spectrophotometer with the respective solvent (Buffer or GdnHCl).
- Scan: Measure absorbance from 320 nm to 240 nm.
- Wavelength Check: Ensure the

 is near 275 nm. A shift indicates pH errors or contamination.
- Calculation:

Phase 3: Calculating Protein (Pace Algorithm)

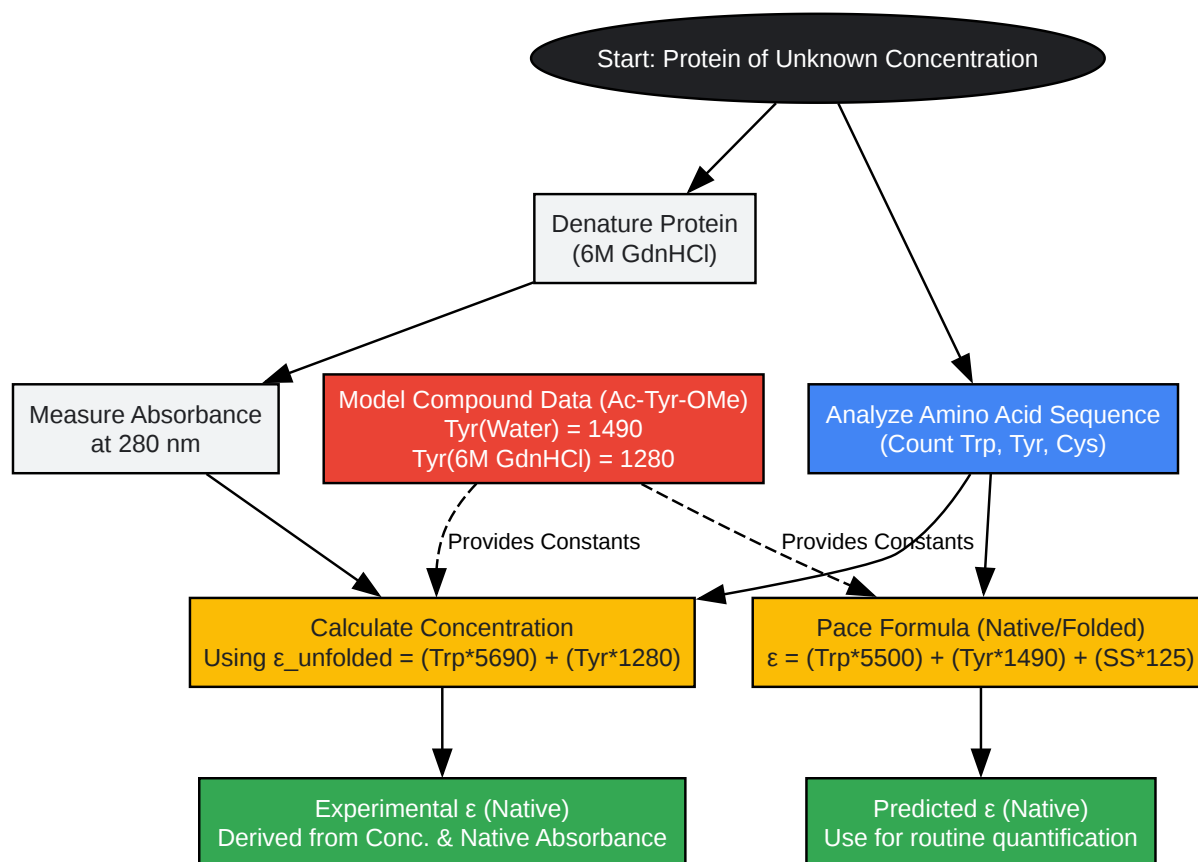
To determine the

of a target protein without weighing it, use the consensus values derived from Ac-Tyr-OMe studies: [2][3]

- : Number of Tryptophan residues.
- : Number of Tyrosine residues.
- : Number of Disulfide bonds.[1]

Part 3: Visualization of the Workflow

The following diagram illustrates the logical flow for determining a protein's extinction coefficient using Ac-Tyr-OMe data, distinguishing between the "Predicted" (Pace) and "Experimental" (Edelhoch) methods.



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Caption: Workflow comparing the Sequence-Based Prediction (Pace method) and the Experimental Determination (Edelhoch method) of protein extinction coefficients, both relying on Ac-Tyr-OMe derived constants.

References

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- To cite this document: BenchChem. [Comprehensive Guide: UV Absorption Coefficient () of Ac-Tyr-OMe]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3049565/docs#comprehensive-guide-uv-absorption-coefficient-of-ac-tyr-ome\]](https://www.benchchem.com/product/b3049565/docs#comprehensive-guide-uv-absorption-coefficient-of-ac-tyr-ome)

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